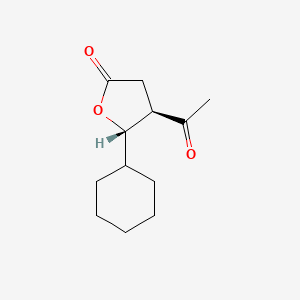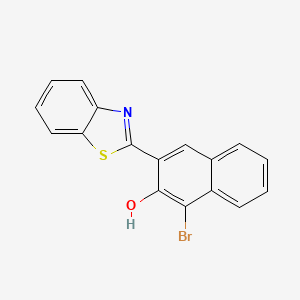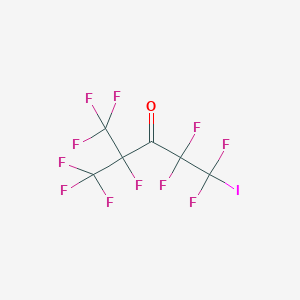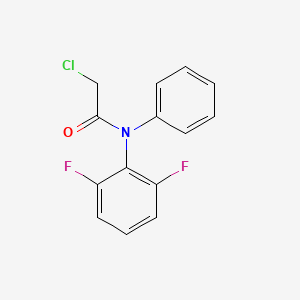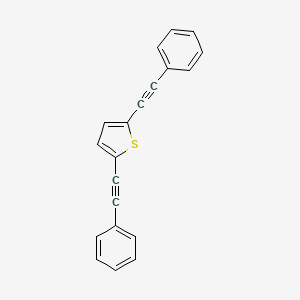
2,5-Bis(phenylethynyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(phenylethynyl)thiophene is a compound that belongs to the class of aryleneethynylenes, which are extended π-conjugated systems with a highly linear structure. This compound is known for its remarkable structural, electronic, and photophysical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 2,5-Bis(phenylethynyl)thiophene is typically achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of dibrominated or diiodinated thiophenes with arylacetylenes. The reaction conditions usually include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere . The reaction proceeds smoothly to yield the desired product with high efficiency.
Analyse Chemischer Reaktionen
2,5-Bis(phenylethynyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-1,1-dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(phenylethynyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its photophysical properties make it useful in the development of fluorescent probes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of organic electronic components, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism by which 2,5-Bis(phenylethynyl)thiophene exerts its effects is primarily related to its electronic and photophysical properties. The compound’s extended π-conjugated system allows for efficient charge transfer and light absorption/emission. This makes it an excellent candidate for use in electronic and photonic devices. The molecular targets and pathways involved in its action are related to its ability to interact with other π-conjugated systems and to participate in charge transfer processes .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(phenylethynyl)thiophene can be compared with other similar compounds, such as:
- 2,5-Bis(pentafluorophenylethynyl)thiophene
- 2,5-Bis(para-methylphenylethynyl)thiophene
- 2,5-Bis(para-carbomethoxyphenylethynyl)thiophene
These compounds share similar structural features but differ in their substituents on the phenyl rings. The unique properties of this compound, such as its specific photophysical characteristics and electronic properties, make it distinct from its analogs .
Eigenschaften
CAS-Nummer |
90267-18-8 |
|---|---|
Molekularformel |
C20H12S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2,5-bis(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C20H12S/c1-3-7-17(8-4-1)11-13-19-15-16-20(21-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H |
InChI-Schlüssel |
RYEUCWVLPGWHQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


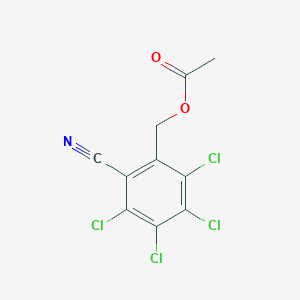

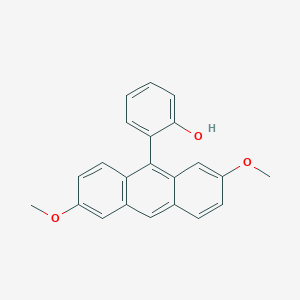
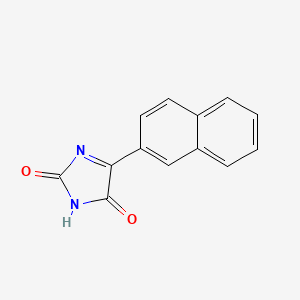
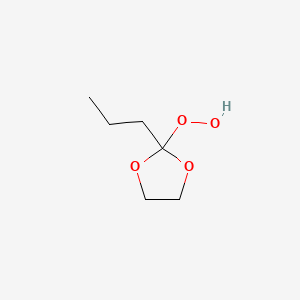
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
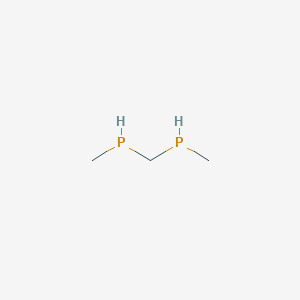
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
